![molecular formula C8H12Cl2N4 B2495995 (2-Methyl-1H-benzimidazol-5-yl)-hydrazine dihydrochloride CAS No. 73857-55-3](/img/structure/B2495995.png)
(2-Methyl-1H-benzimidazol-5-yl)-hydrazine dihydrochloride
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Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including structures related to "(2-Methyl-1H-benzimidazol-5-yl)-hydrazine dihydrochloride", often involves the reaction of hydrazine with various substrates. A notable synthesis approach includes the reaction of hydrazonoyl halides with benzimidazole derivatives to produce a range of heterocyclic compounds (Hassan & Abdelhamid, 1997). Another method involves the condensation reactions of 2-hydrazinobenzimidazole, demonstrating the versatility of hydrazine derivatives in synthesizing complex molecular structures (Badr et al., 1988).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives, including "(2-Methyl-1H-benzimidazol-5-yl)-hydrazine dihydrochloride", is characterized by the presence of a benzimidazole core, which is a fused ring structure combining benzene and imidazole rings. This core structure is crucial for the chemical properties and reactivity of these compounds. The addition of the hydrazine group introduces potential sites for further chemical modification and interaction.
Chemical Reactions and Properties
Benzimidazole derivatives engage in various chemical reactions, offering pathways to synthesize a wide array of compounds. For example, the reaction of benzimidazole derivatives with hydrazine hydrate can lead to the formation of hydrazide, which is a precursor for further chemical transformations (Shivakumar et al., 2018). These reactions underscore the chemical versatility and reactivity of benzimidazole derivatives.
Scientific Research Applications
Pharmacological Applications
Benzimidazole derivatives, such as flubendazole, have been studied for their effectiveness in treating parasitic infections like onchocerciasis. Flubendazole, an injectable benzimidazole drug, showed promise as safer and more effective than diethylcarbamazine in a study comparing their effectiveness in treating onchocerciasis (Domínguez-Vázquez et al., 1983).
Cancer Research
Hydrazine derivatives have been explored for their potential in cancer therapy. For instance, hydralazine is known as a demethylating agent and was evaluated for its tolerability and effects on DNA methylation and gene reactivation in patients with untreated cervical cancer, showing potential for demethylating and reactivating tumor suppressor genes without affecting global DNA methylation (Zambrano et al., 2005).
Toxicological Studies
Hydrazine, a compound related to hydrazine derivatives, has been studied for its toxicological effects. A case reported multiple basal cell carcinomas in a patient with long-term exposure to hydrazine, suggesting a potential correlation between hydrazine exposure and increased risk for certain types of cancer (Aigner et al., 2010).
properties
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)hydrazine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4.2ClH/c1-5-10-7-3-2-6(12-9)4-8(7)11-5;;/h2-4,12H,9H2,1H3,(H,10,11);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHYUTTXLXOWFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)NN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1H-benzimidazol-5-yl)-hydrazine dihydrochloride |
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